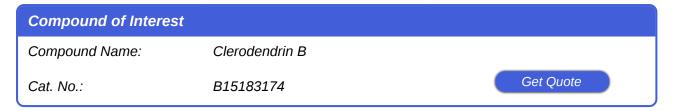


Application Notes and Protocols for Animal Model Studies of Clerodendrum Species Extracts

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on studies of various extracts from different Clerodendrum species. The specific effects of isolated **Clerodendrin B** in these animal models have not been extensively reported in the provided search results. The data presented pertains to the effects of the whole extracts, which contain a complex mixture of phytochemicals, including potentially **Clerodendrin B**.

Anti-inflammatory Activity of Clerodendrum Extracts

Extracts from various Clerodendrum species have demonstrated significant anti-inflammatory, antinociceptive, and antipyretic properties in several animal models.

Quantitative Data Summary



Species	Extract Type	Animal Model	Dosage	Effect	Reference
Clerodendron serratum	Ethanolic extract of roots	Rats	50, 100, 200 mg/kg, p.o.	Significant antinociceptiv e, anti- inflammatory, and antipyretic activities.	[1]
Clerodendron trichotomum	30% Methanol extract of leaves	Rats (Carrageenan -induced paw edema)	1 mg/kg	19.5% inhibition of hind paw edema.	[2]
Clerodendron trichotomum	60% Methanol extract of leaves	Rats (Carrageenan -induced paw edema)	1 mg/kg	23.0% inhibition of hind paw edema.	[2]
Clerodendron trichotomum	60% Methanol extract of leaves	Mice (Acetic acid-induced vascular permeability)	1 mg/kg	47.0% inhibition of Evans blue dye leakage.	[2]
Clerodendron trichotomum	60% Methanol extract of leaves	RAW 264.7 macrophage cells	-	Suppressed prostaglandin E2 (PGE2) generation.	[2]
Clerodendru m inerme	Methanolic extract of mature leaves	Rats and Mice	-	Promising anti- inflammatory and analgesic agent.	[3]







Experimental Protocols

Carrageenan-Induced Paw Edema in Rats[2]

This model is used to assess acute inflammation.

- Animals: Wistar rats.
- Test Substance Administration: Administer the Clerodendron trichotomum leaf extract (e.g., 30% and 60% methanol fractions at 1 mg/kg) or a standard anti-inflammatory drug (e.g., indomethacin at 1 mg/kg) orally.
- Induction of Edema: One hour after administration of the test substance, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
- Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Acetic Acid-Induced Vascular Permeability in Mice[2]

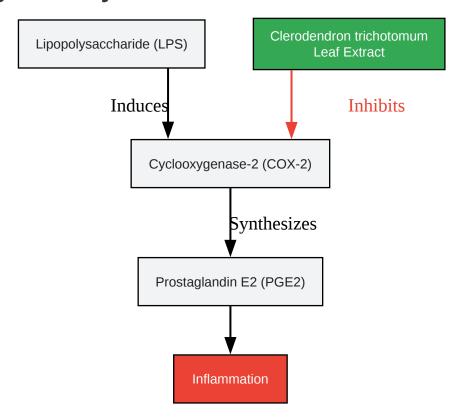
This model evaluates the effect of a substance on capillary permeability.

- Animals: Mice.
- Test Substance Administration: Administer the Clerodendron trichotomum leaf extract (e.g., 60% methanol fraction at 1 mg/kg) or a standard drug.
- Induction of Permeability: After a set time, inject 0.2 mL of 0.6% acetic acid solution intraperitoneally. Simultaneously, inject 0.1 mL of 1% Evans blue dye intravenously.



- Sample Collection: After a specified period (e.g., 30 minutes), euthanize the mice and collect the peritoneal fluid.
- Quantification: Measure the concentration of Evans blue dye in the peritoneal fluid spectrophotometrically to determine the extent of leakage.

Signaling Pathway



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Caption: Inhibition of the COX-2/PGE2 inflammatory pathway by Clerodendron trichotomum extract.

Neuroprotective Effects of Clerodendrum Extracts

Extracts of Clerodendrum serratum have shown potential neuroprotective effects against stress-induced depressive-like behaviors in mice.

Quantitative Data Summary



Species	Extract Type	Animal Model	Dosage	Effect	Reference
Clerodendru m serratum	Ethanolic extract of leaves (EECS)	Adult Mice (Acute Restraint Stress)	25 mg/kg and 50 mg/kg, p.o.	Significantly alleviated depressive-like behavior without affecting locomotion.	[5][6]

Experimental Protocols

Acute Restraint Stress (ARS) in Mice[6]

This model is used to induce a state of stress that can lead to depressive-like behaviors.

- Animals: Adult mice.
- Stress Induction: Place individual mice in a rodent restraint device made of wire mesh for 6 hours. During this period, the animals are deprived of food and water.
- Post-Stress Recovery: After 6 hours, release the animals from the restrainer.
- Behavioral Testing: 40 minutes post-release, subject the animals to behavioral tests such as the Tail-Suspension Test and Forced-Swim Test.

Tail-Suspension Test (TST)[6]

This is a common test to screen for antidepressant activity.

- Procedure: Suspend mice by their tails from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.
- Observation: Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of all movement except for respiration.

Forced-Swim Test (FST)[6]

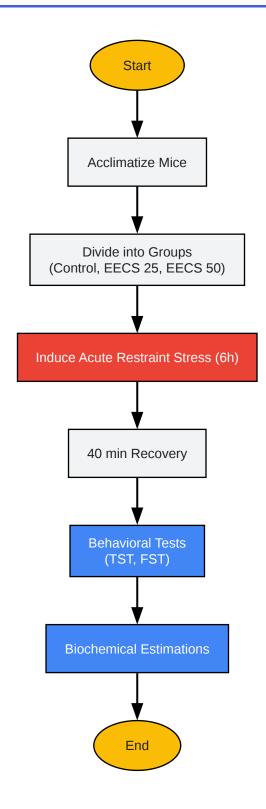


This test is also used to assess depressive-like behavior and the efficacy of antidepressants.

- Procedure: Place individual mice in a transparent cylinder filled with water (25°C ± 1°C) to a depth where they cannot touch the bottom with their hind paws.
- Observation: After an initial period of vigorous activity, the mice will adopt an immobile posture. Record the duration of immobility during the last 4 minutes of a 6-minute test.

Experimental Workflow





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Caption: Workflow for evaluating the neuroprotective effects of Clerodendrum serratum extract.

Anticancer Activity of Clerodendrum Extracts



Aqueous leaf extracts of Clerodendron inerme have been investigated for their chemopreventive potential against oral carcinogenesis.

Quantitative Data Summary

Species	Extract Type	Animal Model	Dosage	Effect	Reference
Clerodendron inerme	Aqueous leaf extract (CiAet)	Hamster (DMBA- induced buccal pouch carcinogenesi s)	500 mg/kg body weight	80% inhibition of tumor formation. Significantly prevented tumor incidence, volume, and burden.	[7]

Experimental Protocols

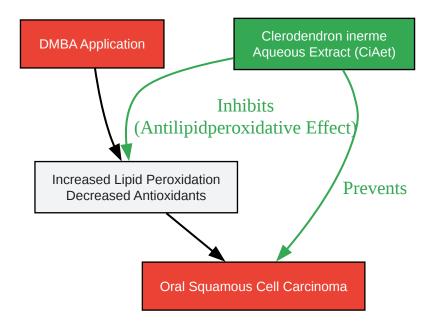
DMBA-Induced Hamster Buccal Pouch Carcinogenesis[7][8]

This is a well-established model for studying oral squamous cell carcinoma.

- Animals: Male Syrian golden hamsters.
- Carcinogen Application: Paint the buccal pouch of the hamsters with a 0.5% solution of 7,12dimethylbenz(a)anthracene (DMBA) in liquid paraffin three times a week for 14 weeks.
- Test Substance Administration: On the days alternate to DMBA painting, administer the aqueous leaf extract of Clerodendron inerme (500 mg/kg body weight) orally.
- Tumor Assessment: At the end of the 14-week period, determine the tumor incidence, tumor volume, and tumor burden in the buccal pouches.

Logical Relationship Diagram





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Caption: Chemopreventive mechanism of Clerodendron inerme extract in DMBA-induced oral cancer.

Toxicity Studies of Clerodendrum Extracts

Acute and sub-chronic toxicity studies have been conducted on extracts of Clerodendrum infortunatum and Clerodendron glandulosum to evaluate their safety.

Quantitative Data Summary



Species	Extract Type	Animal Model	Dosage	Findings	Reference
Clerodendru m infortunatum	-	Mice	Graded doses up to 2000 mg/kg, p.o.	No mortality or abnormal behavior observed up to 14 days.	[9]
Clerodendru m infortunatum	-	Rats	200 mg/kg	No significant changes in hematological , biochemical, or histopathological parameters in sub-chronic studies.	[9]
Clerodendru m infortunatum	Methanolic flower extract	Rats	Up to 2500 mg/kg (acute); Up to 2000 mg/kg/day for 28 days (sub- acute)	Well-tolerated with no significant adverse effects. No tissue damage observed.	[10]
Clerodendron glandulosum	Aqueous extract	Swiss albino mice	>5000 mg/kg	Non-toxic, LD50 > 5000 mg/kg.	[11]

Experimental Protocols

Acute Oral Toxicity Study (OECD 423)[9]

This protocol is used to determine the acute toxicity of a substance after a single oral dose.



- Animals: Mice (e.g., Swiss albino).
- Dosing: Administer graded doses of the Clerodendrum extract (e.g., 10, 100, 200, 500, 1000, 2000 mg/kg) orally to different groups of animals.
- Observation: Observe the animals continuously for the first 4 hours for any gross behavioral changes (e.g., convulsions, hyperreactivity) and mortality. Continue daily observations for 14 days.

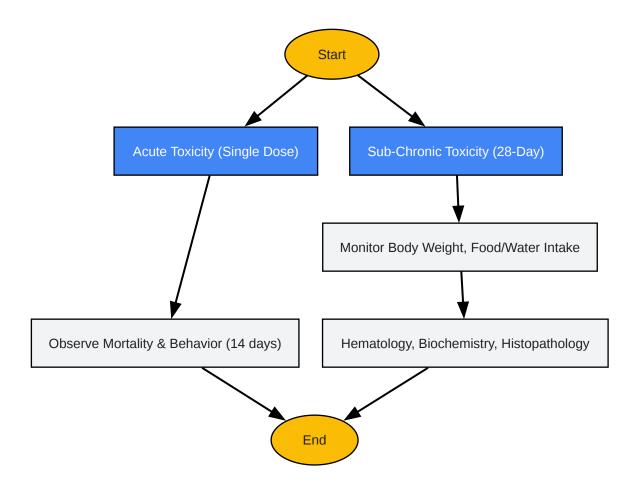
Sub-Chronic Toxicity Study[9][10]

This study assesses the effects of repeated oral administration of a substance over a period of 28 days.

- Animals: Rats (e.g., Wistar).
- Dosing: Administer the Clerodendrum extract at different dose levels daily for 28 days.
- Parameters Monitored:
 - Body Weight, Food and Water Intake: Record weekly.
 - Hematological and Biochemical Analysis: At the end of the study, collect blood samples to analyze parameters related to liver and kidney function, as well as blood cell counts.
 - Histopathology: Euthanize the animals and perform a gross necropsy. Collect vital organs (e.g., heart, liver, kidneys, brain) for histopathological examination to identify any tissue damage or cellular alterations.

Toxicity Study Workflow





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Caption: General workflow for acute and sub-chronic toxicity studies of Clerodendrum extracts.

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